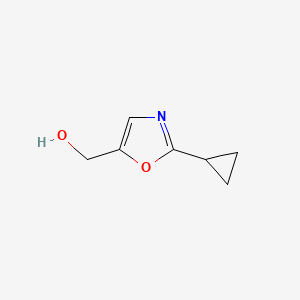
(2-Cyclopropyloxazol-5-yl)methanol
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyloxazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with glyoxal in the presence of a base can lead to the formation of the oxazole ring . The hydroxymethyl group can then be introduced through subsequent reactions, such as the reduction of an oxazole aldehyde intermediate .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials . The process may also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
(2-Cyclopropyloxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (2-Cyclopropyloxazol-5-yl)carboxylic acid, while reduction of the oxazole ring can produce (2-Cyclopropyloxazol-5-yl)methane .
科学研究应用
(2-Cyclopropyloxazol-5-yl)methanol has several scientific research applications:
作用机制
The mechanism of action of (2-Cyclopropyloxazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity . The cyclopropyl group may also contribute to the compound’s stability and reactivity by affecting its electronic properties .
相似化合物的比较
Similar Compounds
Similar compounds to (2-Cyclopropyloxazol-5-yl)methanol include:
- (2-Cyclopropyloxazol-4-yl)methanol
- (2-Cyclopropyloxazol-5-yl)ethanol
- (2-Cyclopropyloxazol-5-yl)amine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique reactivity and interactions in chemical and biological systems . The presence of the hydroxymethyl group at the 5-position of the oxazole ring provides distinct opportunities for further functionalization and derivatization .
生物活性
(2-Cyclopropyloxazol-5-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 1889959-79-8
- Description : The compound features an oxazole ring substituted with a cyclopropyl group at the 2-position and a hydroxymethyl group at the 5-position.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical biochemical pathways.
Target Interactions
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as 5α-reductase, which is involved in steroid metabolism. For instance, related oxazole derivatives have demonstrated competitive inhibition of this enzyme with IC values in the nanomolar range .
- Receptor Modulation : Compounds with similar structures have been noted to modulate androgen receptor activity, suggesting potential applications in treating hormone-dependent cancers .
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties. A study involving pyrrolo-fused heterocycles, which included derivatives related to this compound, found significant cytotoxic activity against various cancer cell lines, including those derived from breast and colon cancers .
Case Studies and Research Findings
- Study on Anticancer Activity :
- A series of pyrrolo-fused compounds were synthesized and tested for their ability to inhibit tubulin polymerization in vitro. Among these, certain analogs displayed significant cytotoxicity against cancer cell lines, indicating that modifications to the oxazole structure can enhance biological activity .
- Inhibition of Androgen Receptor Activity :
Summary of Biological Activities
属性
IUPAC Name |
(2-cyclopropyl-1,3-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-3-8-7(10-6)5-1-2-5/h3,5,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANJGSPWMTWYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















